molecular formula C29H25FN2O3 B11956403 ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate CAS No. 853334-43-7

ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11956403
CAS No.: 853334-43-7
M. Wt: 468.5 g/mol
InChI Key: JKPZUIYDJUKLKG-UHFFFAOYSA-N
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Description

This compound belongs to the class of indole derivatives , which are significant heterocyclic systems found in natural products and drugs. Indoles play a crucial role in cell biology and have garnered attention due to their biological activity. Our focus here is on this specific compound, which features a complex structure containing both indole and benzimidazole moieties.

Preparation Methods

Synthetic Routes:: The synthesis of ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate involves several steps

Industrial Production:: Industrial-scale production methods typically involve optimizing the synthetic route for efficiency, scalability, and cost-effectiveness. These methods may utilize catalysts, high-yield reactions, and purification techniques to achieve large-scale synthesis.

Chemical Reactions Analysis

Reactivity:: This compound likely undergoes various chemical reactions, including:

    Oxidation: Oxidative processes can modify functional groups.

    Reduction: Reduction reactions may alter the compound’s structure.

    Substitution: Substituting functional groups can lead to diverse derivatives.

Common Reagents and Conditions::

    Fluorination: To introduce the fluorine atom, reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® can be used.

    Benzoylation: Benzoyl chloride or benzoyl bromide can benzoylate the indole ring.

    Alkylation: Ethylation (adding an ethyl group) can occur under basic conditions.

Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Isolation and characterization of intermediates are essential to identify these products.

Scientific Research Applications

Chemistry::

    Drug Discovery: Researchers explore indole derivatives for potential drug candidates due to their diverse biological activities.

    Catalysis: Indoles serve as catalysts in various organic transformations.

Biology and Medicine::

    Anticancer Properties: Investigate its potential as an anticancer agent.

    Antimicrobial Activity: Assess its effectiveness against microbes.

    Biological Targets: Identify molecular targets affected by this compound.

Industry::

    Pharmaceuticals: Evaluate its use in drug formulations.

    Agrochemicals: Explore applications in crop protection.

Mechanism of Action

Understanding the compound’s mechanism involves studying its interactions with cellular components. Specific molecular targets and pathways remain to be elucidated through research.

Comparison with Similar Compounds

While I don’t have a direct comparison, other benzimidazole-containing compounds and indole derivatives may share structural features. Exploring related literature can provide insights into its uniqueness.

Properties

CAS No.

853334-43-7

Molecular Formula

C29H25FN2O3

Molecular Weight

468.5 g/mol

IUPAC Name

ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethylpyrrolo[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C29H25FN2O3/c1-4-35-29(34)23-16-26(27(33)21-10-12-22(30)13-11-21)32-25-15-19(3)18(2)14-24(25)31(28(23)32)17-20-8-6-5-7-9-20/h5-16H,4,17H2,1-3H3

InChI Key

JKPZUIYDJUKLKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N(C3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)F)C=C(C(=C3)C)C)CC5=CC=CC=C5

Origin of Product

United States

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